molecular formula C16H22FN3O4 B7449850 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid

2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid

Cat. No. B7449850
M. Wt: 339.36 g/mol
InChI Key: NKLLBIWUTKNUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid, also known as EFPA, is a chemical compound that belongs to the class of piperidine carboxylic acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid acts as a competitive inhibitor of DAT, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and subsequent activation of dopaminergic signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid administration can lead to a variety of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid is its high selectivity for DAT, which allows for specific modulation of dopaminergic signaling without affecting other neurotransmitter systems. However, its use in lab experiments is limited by its relatively short half-life and the need for specialized equipment to measure dopamine levels in vivo.

Future Directions

Future research on 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid could focus on its potential therapeutic applications in neuropsychiatric disorders such as addiction and ADHD. Additionally, the development of more stable analogs of 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid could improve its utility as a research tool for studying DAT function in vivo.

Synthesis Methods

The synthesis of 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid involves the reaction of 4-ethoxy-3-fluoroaniline with piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid.

Scientific Research Applications

2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid has been widely used in scientific research as a tool to study the function of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain, and its dysfunction has been implicated in various neuropsychiatric disorders such as addiction and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-[4-[(4-ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-2-24-14-4-3-12(9-13(14)17)19-16(23)18-11-5-7-20(8-6-11)10-15(21)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLLBIWUTKNUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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